molecular formula C10H10F2N2O B2423396 3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one CAS No. 1622853-51-3

3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one

Cat. No.: B2423396
CAS No.: 1622853-51-3
M. Wt: 212.2
InChI Key: CBGXQEBAKDRZNY-UHFFFAOYSA-N
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Description

3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one: is a chemical compound with the molecular formula C10H10F2N2O It is a member of the benzazepine family, characterized by a seven-membered ring fused to a benzene ring

Scientific Research Applications

3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.

    Materials Science: It is explored for its properties in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is investigated for its potential use in the synthesis of agrochemicals and specialty chemicals.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, which indicates that it may cause harm if swallowed, cause skin irritation, or cause serious eye irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and several others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzazepine Ring: The initial step involves the cyclization of a suitable precursor to form the benzazepine ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination reactions. Reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor can be used under controlled conditions to achieve selective fluorination.

    Amination: The amino group is introduced through nucleophilic substitution reactions. This can be done by reacting the intermediate compound with ammonia or an amine under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the amino or fluorine groups can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Fluorinating Agents: N-fluorobenzenesulfonimide (NFSI), Selectfluor.

    Aminating Agents: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of 3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one involves its interaction with specific molecular targets. These targets may include:

    Receptors: The compound may bind to neurotransmitter receptors in the central nervous system, modulating their activity.

    Enzymes: It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.

    Ion Channels: The compound may influence ion channel function, altering cellular signaling and membrane potential.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
  • 3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-1H-benzo[c]azepin-2-one
  • 3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-1H-benzo[d]azepin-2-one

Uniqueness

3-Amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both amino and fluorine groups enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

3-amino-7,9-difluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2O/c11-6-3-5-1-2-8(13)10(15)14-9(5)7(12)4-6/h3-4,8H,1-2,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGXQEBAKDRZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)F)F)NC(=O)C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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